molecular formula C8H11BrN2O B12949643 2-(4-Bromo-1H-pyrazol-1-yl)cyclopentan-1-ol

2-(4-Bromo-1H-pyrazol-1-yl)cyclopentan-1-ol

Cat. No.: B12949643
M. Wt: 231.09 g/mol
InChI Key: ANYZYUZHYHEDJW-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)cyclopentan-1-ol is a chemical compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a cyclopentanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)cyclopentan-1-ol typically involves the formation of the pyrazole ring followed by bromination and subsequent attachment of the cyclopentanol group. One common method involves the cyclization of hydrazine derivatives with acetylenic ketones to form the pyrazole ring . Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst

    Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe)

Major Products Formed

    Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives

    Reduction: Formation of 2-(1H-pyrazol-1-yl)cyclopentan-1-ol

    Substitution: Formation of 2-(4-substituted-1H-pyrazol-1-yl)cyclopentan-1-ol derivatives

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The bromine atom and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity . The cyclopentanol moiety may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability .

Comparison with Similar Compounds

2-(4-Bromo-1H-pyrazol-1-yl)cyclopentan-1-ol can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-6-4-10-11(5-6)7-2-1-3-8(7)12/h4-5,7-8,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYZYUZHYHEDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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